2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronic acid derivative with significant applications in organic synthesis and scientific research. This compound is characterized by the presence of a chloro group, a cyano group, and a boronic ester group, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common starting materials include boronic acids and their derivatives, which undergo substitution reactions to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is typically carried out using large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound is known to undergo various types of reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The chloro group can be reduced to form a corresponding amine.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids, amides.
Reduction: Amines.
Substitution: Various boronic acid derivatives.
Scientific Research Applications
This compound is widely used in scientific research due to its versatility and reactivity. It is employed in:
Chemistry: As a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryls and other complex organic molecules.
Biology: In the development of bioconjugation techniques for labeling biomolecules.
Medicine: In the synthesis of pharmaceuticals and drug discovery processes.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the activation of the boronic ester group, which facilitates the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the activation of specific enzymes and receptors in biological systems.
Comparison with Similar Compounds
2-Chloro-3-(methylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness: 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to its combination of functional groups, which allows for a wide range of chemical transformations and applications. Its stability and reactivity make it a valuable tool in organic synthesis and research.
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Properties
IUPAC Name |
2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-16)11(10)15/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFXKWAXQFIFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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